![molecular formula C14H22ClNO3 B2386232 Tert-butyl 2-amino-3-(benzyloxy)propanoate hydrochloride CAS No. 93760-41-9](/img/structure/B2386232.png)
Tert-butyl 2-amino-3-(benzyloxy)propanoate hydrochloride
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Description
Tert-butyl 2-amino-3-(benzyloxy)propanoate hydrochloride is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a white solid that is soluble in water and is commonly used in laboratory experiments.
Scientific Research Applications
Dipeptide Synthesis
Tert-butyl 2-amino-3-(benzyloxy)propanoate hydrochloride can be used in the synthesis of dipeptides . This compound is a type of tert-butyloxycarbonyl-protected amino acid ionic liquid (Boc-AAIL), which can be used as a starting material in dipeptide synthesis with commonly used coupling reagents .
Organic Synthesis
This compound can be used in organic synthesis, particularly when the reactive side chain and N-terminus are chemically protected . This allows for more efficient reactants and reaction media in organic synthesis .
Synthesis of Biotin Intermediates
Tert-butyl 2-amino-3-(benzyloxy)propanoate hydrochloride can be used in the synthesis of intermediates for natural products like Biotin . Biotin is a water-soluble vitamin involved in the metabolic cycle causing catalytic fixation of carbon dioxide in the biosynthesis of fatty acids, sugars, and α-amino acids .
Synthesis of Protected Amino Acids
This compound can be used in the synthesis of protected amino acids . Protected amino acids are often used in peptide chemistry, and this compound could potentially be used as an efficient reactant and reaction medium in organic synthesis when the reactive side chain and N-terminus are chemically protected .
Synthesis of Ionic Liquids
Tert-butyl 2-amino-3-(benzyloxy)propanoate hydrochloride can be used in the synthesis of ionic liquids . These ionic liquids can be used in a variety of applications, including as solvents for chemical reactions .
Synthesis of Benzyl-Protected Compounds
This compound can potentially be used in the synthesis of benzyl-protected compounds . These compounds have a wide range of applications in various fields of chemistry .
properties
IUPAC Name |
tert-butyl 2-amino-3-phenylmethoxypropanoate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3.ClH/c1-14(2,3)18-13(16)12(15)10-17-9-11-7-5-4-6-8-11;/h4-8,12H,9-10,15H2,1-3H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZCQGUIELEOOC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(COCC1=CC=CC=C1)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.78 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-amino-3-(benzyloxy)propanoate hydrochloride |
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